3-(naphthalen-1-yl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid 3-(naphthalen-1-yl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 926268-91-9
VCID: VC11641234
InChI: InChI=1S/C19H12N2O4/c22-17-14-9-8-12(18(23)24)10-15(14)20-19(25)21(17)16-7-3-5-11-4-1-2-6-13(11)16/h1-10H,(H,20,25)(H,23,24)
SMILES: C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=C(C=C(C=C4)C(=O)O)NC3=O
Molecular Formula: C19H12N2O4
Molecular Weight: 332.3 g/mol

3-(naphthalen-1-yl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

CAS No.: 926268-91-9

Cat. No.: VC11641234

Molecular Formula: C19H12N2O4

Molecular Weight: 332.3 g/mol

* For research use only. Not for human or veterinary use.

3-(naphthalen-1-yl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid - 926268-91-9

Specification

CAS No. 926268-91-9
Molecular Formula C19H12N2O4
Molecular Weight 332.3 g/mol
IUPAC Name 3-naphthalen-1-yl-2,4-dioxo-1H-quinazoline-7-carboxylic acid
Standard InChI InChI=1S/C19H12N2O4/c22-17-14-9-8-12(18(23)24)10-15(14)20-19(25)21(17)16-7-3-5-11-4-1-2-6-13(11)16/h1-10H,(H,20,25)(H,23,24)
Standard InChI Key VSXDUEQKPKJEOX-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=C(C=C(C=C4)C(=O)O)NC3=O
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=C(C=C(C=C4)C(=O)O)NC3=O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound belongs to the tetrahydroquinazoline family, characterized by a partially saturated quinazoline ring system. Its structure includes:

  • A quinazoline core (a bicyclic system combining benzene and pyrimidine rings) with ketone groups at positions 2 and 4.

  • A naphthalen-1-yl group substituted at position 3, introducing aromatic bulk.

  • A carboxylic acid moiety at position 7, enhancing polarity and reactivity .

Table 1: Key Molecular Descriptors

PropertyValue
CAS Number926268-91-9
Molecular FormulaC₂₁H₁₄N₂O₄
Molecular Weight358.35 g/mol
IUPAC Name3-naphthalen-1-yl-2,4-dioxo-1H-quinazoline-7-carboxylic acid

The presence of both hydrophobic (naphthalene) and hydrophilic (carboxylic acid) groups suggests amphiphilic behavior, which may influence its solubility and biological interactions .

Physicochemical Properties

Stability and Reactivity

The compound is stable under recommended storage conditions (room temperature, inert atmosphere) but may decompose upon exposure to strong oxidizers, yielding carbon and nitrogen oxides . Key reactivity considerations include:

  • Acid-Base Behavior: The carboxylic acid group enables salt formation with bases.

  • Thermal Sensitivity: Decomposition temperatures are unspecified, but analogous quinazolines typically degrade above 200°C.

Solubility and Partitioning

While experimental solubility data are unavailable, structural analogs exhibit:

  • Limited water solubility due to the naphthalene group.

  • Moderate solubility in polar organic solvents (e.g., DMSO, dimethylformamide) .

Synthesis and Production

Industrial-Scale Considerations

  • Purity: Commercial samples are typically ≥95% pure, with impurities including unreacted intermediates or regioisomers.

  • Scale-Up Challenges: Steric hindrance from the naphthalene group may reduce reaction yields, necessitating optimized catalytic systems .

Hazard CategoryGHS Code & Description
Skin IrritationH315 (Causes skin irritation)
Eye IrritationH319 (Causes serious eye irritation)
Respiratory ToxicityH335 (May cause respiratory irritation)

Personal Protective Equipment (PPE)

  • Gloves: Nitrile or neoprene.

  • Eye Protection: Chemical goggles or face shield.

  • Respiratory Protection: N95 mask or powered air-purifying respirator (PAPR) in poorly ventilated areas .

First Aid Measures

  • Skin Contact: Wash with soap and water for 15 minutes; seek medical attention if irritation persists.

  • Eye Exposure: Flush with water for 15 minutes; remove contact lenses if present.

  • Inhalation: Move to fresh air; administer oxygen if breathing is labored .

Applications and Research Implications

Material Science

The conjugated π-system of the naphthalene-quinazoline framework suggests utility in:

  • Organic Semiconductors: As electron-deficient components in photovoltaic devices.

  • Luminescent Materials: For optoelectronic applications due to potential fluorescence .

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